molecular formula C16H30Si2 B14618497 [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) CAS No. 59877-35-9

[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)

Cat. No.: B14618497
CAS No.: 59877-35-9
M. Wt: 278.58 g/mol
InChI Key: QAXJBNPPLDBGPA-UHFFFAOYSA-N
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Description

[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is an organic compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its chemical stability and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-5-(propan-2-yl)-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene+2(Trimethylsilyl chloride)[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)+2(Sodium bromide)\text{2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)} + 2 \text{(Sodium bromide)} 2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene+2(Trimethylsilyl chloride)→[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)+2(Sodium bromide)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution: Formation of silyl ethers or other substituted derivatives.

    Oxidation: Production of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for material science.

Mechanism of Action

The mechanism by which [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and the creation of complex molecular architectures.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylsilane (TMS): A simpler compound with similar trimethylsilyl groups but lacking the aromatic ring.

    Hexamethyldisilane: Contains two silicon atoms bonded to trimethylsilyl groups, used in similar applications.

    Trimethylsilyl Chloride: A reagent used in the synthesis of silyl ethers and other organosilicon compounds.

Uniqueness

[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is unique due to its combination of aromatic and aliphatic features, along with the presence of multiple trimethylsilyl groups. This structural complexity provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

59877-35-9

Molecular Formula

C16H30Si2

Molecular Weight

278.58 g/mol

IUPAC Name

trimethyl-(2-methyl-5-propan-2-yl-4-trimethylsilylphenyl)silane

InChI

InChI=1S/C16H30Si2/c1-12(2)14-11-15(17(4,5)6)13(3)10-16(14)18(7,8)9/h10-12H,1-9H3

InChI Key

QAXJBNPPLDBGPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[Si](C)(C)C)C(C)C)[Si](C)(C)C

Origin of Product

United States

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